molecular formula C20H20N8O B2388263 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1797333-32-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2388263
CAS No.: 1797333-32-4
M. Wt: 388.435
InChI Key: PSLGCDWKQZCOMK-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that incorporates a triazole, pyridazine, piperazine, and indole moiety. This structural diversity suggests potential for a wide range of biological activities. This article aims to summarize the current understanding of the biological activity of this compound based on various studies and findings.

Structural Overview

The compound can be broken down into several key components:

  • Triazole Ring : Known for its antimicrobial properties.
  • Pyridazine Ring : Associated with various pharmacological activities including antihypertensive and antitumor effects.
  • Piperazine Moiety : Commonly found in psychoactive drugs and known for its role in enhancing solubility and bioavailability.
  • Indole Structure : Linked to numerous biological functions, particularly in neurotransmission.

Antimicrobial Activity

Studies have indicated that derivatives containing the triazole and pyridazine rings exhibit significant antibacterial and antifungal properties. For instance:

  • Compounds with a pyridazine structure have shown effectiveness against various microbial strains, with some derivatives demonstrating enhanced activity due to specific substitutions at the ring positions .

Antitumor Activity

Research has highlighted the cytotoxic potential of compounds similar to the target molecule. For example:

  • A related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating strong cytotoxicity. This suggests that modifications to the indole or piperazine components could enhance antitumor efficacy .

Anti-inflammatory Properties

Pyridazinone derivatives have been recognized for their anti-inflammatory effects. Compounds designed from similar scaffolds have been evaluated as potential inhibitors of phosphodiesterase 4 (PDE4), which plays a significant role in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a study examining various pyridazinone derivatives, compounds featuring the triazole moiety were synthesized and tested against multiple bacterial strains. The results indicated that specific substitutions on the pyridazine ring significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic properties of compounds structurally related to this compound. The study utilized MTT assays across several cancer cell lines (HeLa, MCF-7) and found that certain derivatives exhibited promising cytotoxic profiles, warranting further exploration into their mechanisms of action .

Data Tables

Activity Compound IC50 Value (μM) Target/Effect
AntimicrobialPyridazinone derivativeVariesBacterial strains
AntitumorRelated indole derivative0.99BT-474 cancer cell line
Anti-inflammatoryPDE4 inhibitor derivativeNot specifiedInhibition of inflammatory response

Properties

IUPAC Name

2-indol-1-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-20(13-27-8-7-16-3-1-2-4-17(16)27)26-11-9-25(10-12-26)18-5-6-19(24-23-18)28-15-21-14-22-28/h1-8,14-15H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLGCDWKQZCOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CN4C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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